N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 7-position and a methoxy group at the 4-position. The isoxazole-5-carboxamide moiety is linked via a nitrogen atom to the benzothiazole ring, with a methyl group at the 3-position of the isoxazole.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-6-5-9(20-17-6)12(18)16-13-15-10-8(19-2)4-3-7(14)11(10)21-13/h3-5H,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSKECFEXUWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form 7-chloro-4-methoxybenzo[d]thiazole.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be done by reacting 3-methyl-2-butanone oxime with an appropriate acylating agent to form 3-methylisoxazole.
Coupling Reaction: Finally, the benzo[d]thiazole derivative is coupled with the isoxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
Pathways: It inhibits the COX pathway, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Structural Analogues in Anti-Tubercular Research
Benzothiazole derivatives with nitro, fluoro, and chloro substituents have been synthesized for anti-tubercular applications. For example, Hazra et al. developed compounds such as N-((1-(7-chloro-6-fluoro-5-nitrobenzo[d]thiazol-2-yl)phenyl-1H-pyrazol-4-yl)methylene)-3-substituted isonicotinohydrazide, which demonstrated enhanced efficacy against Mycobacterium tuberculosis . Key structural differences include:
- Substituent Effects: The target compound lacks the nitro and fluoro groups present in Hazra’s derivatives, which are critical for binding to mycobacterial enzymes.
- Heterocyclic Linkers: The isoxazole-carboxamide group in the target compound differs from the pyrazole-isonicotinohydrazide moieties in Hazra’s work, which are designed to mimic nicotinamide adenine dinucleotide (NAD) structures for enzyme inhibition.
Table 1: Comparison of Anti-Tubercular Benzothiazole Derivatives
Isoxazole-Containing Analogues
The synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () involves a similar isoxazole-carboxamide framework but replaces the benzothiazole with a thiophene ring . Key distinctions include:
- Substituent Positioning: The diethylamino group in the thiophene derivative enhances solubility but may reduce membrane permeability compared to the chloro-methoxybenzothiazole.
Table 2: Isoxazole-Carboxamide Derivatives
| Compound | Core Heterocycle | Substituents | Functional Group | Reference |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 7-Cl, 4-OCH3 | 3-methylisoxazole | — |
| Compound (45p) | Thiophene | 5-methylthiophen-2-yl | Diethylaminophenyl |
Cardioprotective Thiazole Derivatives
highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , which outperforms reference drugs like Levocarnitine in reducing hypoxia-induced muscle contraction . Comparisons with the target compound reveal:
- Biological Target : The cardioprotective compound acts on smooth muscle hypoxia pathways, whereas benzothiazole-isoxazole hybrids (e.g., the target compound) may target microbial or inflammatory pathways.
Table 3: Thiazole/Benzothiazole Derivatives with Therapeutic Activity
Key Research Findings and Implications
- Anti-Tubercular Potential: The chloro and methoxy substituents on the benzothiazole ring may modulate lipophilicity and target engagement compared to nitro-fluoro analogs .
- Synthetic Flexibility : The isoxazole-carboxamide group, as demonstrated in , allows for modular synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies .
- Therapeutic Diversification : Structural variations (e.g., thiophene vs. benzothiazole) significantly alter biological targets, emphasizing the need for tailored design in drug discovery .
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various pharmacological contexts.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN3O2S |
| Molecular Weight | 307.78 g/mol |
| CAS Number | 1286703-70-5 |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In particular, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as a therapeutic agent for bacterial infections. The mechanism of action is believed to involve inhibition of bacterial enzyme systems, although further studies are needed to elucidate specific pathways .
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro against several cancer cell lines, including breast (MCF-7) and liver (Hep3B) cancer cells. Results indicate that the compound exhibits significant cytotoxicity with IC50 values ranging from 15.48 μg/ml to 39.80 μg/ml depending on the cell line tested. Notably, compounds derived from isoxazole structures often demonstrate promising anticancer activity due to their ability to induce apoptosis and inhibit cell proliferation .
Enzyme Inhibition
In addition to antibacterial and anticancer activities, this compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer’s, while urease inhibition could be beneficial in managing conditions related to urease-producing bacteria .
Case Studies
- Anticancer Efficacy : A study evaluated a series of isoxazole derivatives, including this compound, revealing that specific modifications could enhance activity against Hep3B cells significantly.
- Enzyme Inhibition : Another investigation focused on the inhibition of urease by this compound, demonstrating a strong inhibitory effect which could lead to new treatments for infections caused by urease-producing pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
